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Compound of Interest

Compound Name: Kgp-IN-1

Cat. No.: B12424154 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Kgp-IN-1" in the context of osteoarthritis did not yield any

relevant scientific literature. Therefore, this guide focuses on a well-documented novel inhibitor,

Lorecivivint (formerly SM04690), a small-molecule inhibitor of the Wnt pathway that has been

investigated in osteoarthritis models.

Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of

articular cartilage, subchondral bone remodeling, and synovial inflammation. The Wnt signaling

pathway has been identified as a key regulator in the pathogenesis of OA, influencing

chondrocyte differentiation and the production of catabolic enzymes.[1] Lorecivivint (SM04690)

is an intra-articular small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity

tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which modulates the Wnt pathway.[2]

Preclinical and clinical studies have explored its potential as a disease-modifying osteoarthritis

drug (DMOAD).[1][3] This technical guide provides a comprehensive overview of the

investigation of Lorecivivint in various osteoarthritis models, presenting quantitative data,

detailed experimental protocols, and visual representations of its mechanism of action and

experimental workflows.
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Table 1: In Vitro Anti-Inflammatory Activity of
Lorecivivint (SM04690)

Assay Cell Type Stimulant
Measured
Cytokine

EC50 Reference

Cytokine

Secretion

Synovial

Fibroblasts
IL-1β TNF-α ~30 nM [4]

Cytokine

Secretion

Synovial

Fibroblasts
IL-1β IL-6 ~30 nM [4]

Table 2: In Vivo Efficacy of Lorecivivint (SM04690) in a
Rat Model of Post-Traumatic OA

Treatment
Group

Time of
Injection
Post-
Surgery

Outcome
Measure

Result vs.
Vehicle

p-value Reference

Lorecivivint

(0.3 µg)
2 Weeks

Total Joint

OARSI Score

Significant

Decrease
<0.05 [5]

Lorecivivint

(0.3 µg)
3 Weeks

Total Joint

OARSI Score

Significant

Decrease
<0.05 [5]

Lorecivivint

(0.3 µg)
4 Weeks

Total Joint

OARSI Score

Significant

Decrease
<0.05 [5]

Lorecivivint

(0.3 µg)

3 and 4

Weeks

Paw

Withdrawal

Threshold

Significant

Improvement
<0.05 [4][5]

Lorecivivint

(0.3 µg)
Not Specified

Synovial

Thickness
Decreased <0.05 [4]

Table 3: Clinical Efficacy of a Single Intra-Articular
Injection of Lorecivivint (SM04690) in Knee
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Osteoarthritis (Phase 2a Study - Unilateral Symptomatic
Subgroup)

Treatment
Group

Time Point
Outcome
Measure

Change
from
Baseline
(vs.
Placebo)

p-value Reference

0.07 mg

Lorecivivint
Week 26

Medial Joint

Space Width

(mJSW)

+0.52 mm 0.006 [2]

0.07 mg

Lorecivivint
Week 52

Medial Joint

Space Width

(mJSW)

+0.39 mm 0.021 [2]

0.07 mg

Lorecivivint
Week 52

WOMAC

Pain Score
-8.73 0.049 [2][6]

0.07 mg

Lorecivivint
Week 52

WOMAC

Function

Score

-8.73 0.035 [2][6]

Table 4: Clinical Efficacy of a Single Intra-Articular
Injection of Lorecivivint (SM04690) in Knee
Osteoarthritis (Phase 2b Study)
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Treatment
Group

Time Point
Outcome
Measure

Improveme
nt vs.
Placebo

p-value Reference

0.07 mg

Lorecivivint
Week 12 Pain NRS -0.96 0.001 [7]

0.07 mg

Lorecivivint
Week 24 Pain NRS -0.70 0.031 [7]

0.07 mg

Lorecivivint
Week 12

WOMAC

Pain Score

Significant

Improvement
0.04 [7]

0.07 mg

Lorecivivint
Week 12

WOMAC

Function

Score

Significant

Improvement
0.021 [7]

0.23 mg

Lorecivivint
Week 12 Pain NRS -0.78 0.012 [7]

0.23 mg

Lorecivivint
Week 24 Pain NRS -0.82 0.022 [7]

0.23 mg

Lorecivivint
Week 24

WOMAC

Pain Score

Significant

Improvement
0.031 [7]

0.23 mg

Lorecivivint
Week 24

WOMAC

Function

Score

Significant

Improvement
0.017 [7]

Experimental Protocols
In Vitro Studies
1. Chondrogenesis and Cartilage Catabolism in Human Mesenchymal Stem Cells (hMSCs):

Cell Source: Bone-marrow-derived hMSCs.

Chondrogenic Differentiation: hMSCs were cultured in chondrogenic medium and treated

with Lorecivivint (SM04690) or vehicle.
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Analysis: Chondrocyte differentiation was assessed by immunocytochemistry for cartilage-

specific markers and gene expression analysis.

Cartilage Catabolism Assessment: The effect on cartilage catabolism was determined by

measuring glycosaminoglycan breakdown and the levels of catabolic markers.[1]

2. Anti-Inflammatory Effects in Synovial Fibroblasts:

Cell Type: Synovial fibroblasts.

Stimulation: Cells were stimulated with Interleukin-1 beta (IL-1β) to induce an inflammatory

response.

Treatment: Cells were co-treated with varying concentrations of Lorecivivint (SM04690).

Outcome Measures: The secretion of pro-inflammatory cytokines such as Tumor Necrosis

Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was quantified to determine the half-maximal

effective concentration (EC50).[4]

3. Investigation of Molecular Mechanisms in Primary Condylar Chondrocytes:

Cell Isolation: Primary condylar chondrocytes were isolated for in vitro experiments.

Treatment: Cells were treated with Lorecivivint (SM04690).

Analysis: The effects on the canonical Wnt pathway, and the expression of Wnt16, cartilage

anabolic factors (COL2A1, SOX9, aggrecan), and the catabolic factor MMP13 were

investigated. The protective effects against TNF-α-induced inflammation were also

assessed.[8]

In Vivo Studies
1. Rat Model of Post-Traumatic Osteoarthritis:

Model Induction: Knee instability and post-traumatic OA were surgically induced in rats by

combining anterior cruciate ligament transection with partial medial meniscus transection

(ACLT+pMMx).[5]
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Treatment: A single intra-articular injection of Lorecivivint (SM04690) (0.3 µg) or vehicle was

administered into the damaged knee at 2, 3, or 4 weeks post-surgery.[5]

Histological Analysis: Joint tissues were harvested at the end of the study (12 weeks post-

injection) and histologically graded using the summed OARSI scores (stage and grade of

cartilage damage) of the medial femoral condyle and medial tibial plateau.[5]

Pain Assessment: Weight-bearing distribution was analyzed using an incapacitance meter at

multiple time points to assess pain.[4][5]

Inflammation Assessment: Synovial tissue was analyzed for inflammatory cell infiltration and

thickness. The production of pro-inflammatory cytokines and MMPs was also measured.[4]

Clinical Trials
1. Phase 1, Randomized, Double-Blind, Placebo-Controlled Study:

Participants: Subjects with Kellgren-Lawrence (KL) grade 2-3 knee OA.

Intervention: A single intra-articular knee injection of 0.03, 0.07, or 0.23 mg Lorecivivint

(SM04690), or placebo.

Primary Outcome: Safety and pharmacokinetics.

Exploratory Efficacy Measures: WOMAC Total, Function, and Pain scores, Physician Global

Assessment (MDGA), Pain Visual Analog Scale (VAS), OMERACT-OARSI response, and

joint space width (JSW).[9]

2. Phase 2a, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Trial:

Participants: 455 subjects with moderately to severely symptomatic knee OA.

Intervention: A single 2-ml intra-articular injection of Lorecivivint (SM04690) at doses of 0.03

mg, 0.07 mg, or 0.23 mg, or placebo.

Efficacy Assessment: Change from baseline in WOMAC pain and function scores, and

change from baseline in radiographic medial joint space width (JSW) over 52 weeks.[2]
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3. Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial:

Participants: 700 subjects with moderate to severe knee OA.

Intervention: A single intra-articular injection of 2 mL Lorecivivint (SM04690) at doses of 0.03,

0.07, 0.15, or 0.23 mg, placebo, or dry-needle sham.

Primary Efficacy Endpoints: Changes in Pain Numeric Rating Scale (NRS), WOMAC Pain,

WOMAC Function, and radiographic medial joint space width (mJSW) at 24 weeks.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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